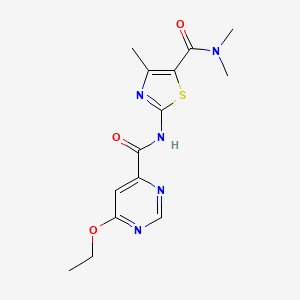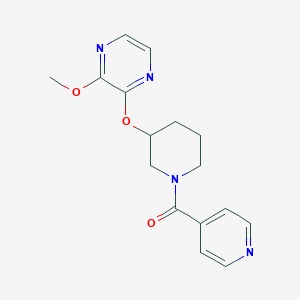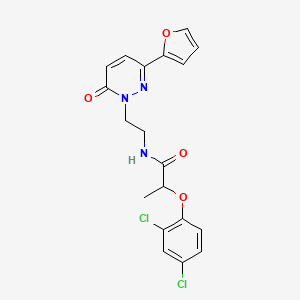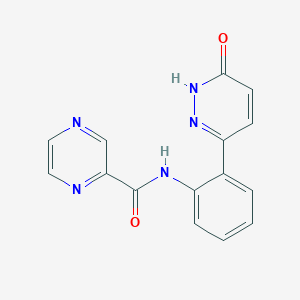
2-(6-ethoxypyrimidine-4-carboxamido)-N,N,4-trimethylthiazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(6-ethoxypyrimidine-4-carboxamido)-N,N,4-trimethylthiazole-5-carboxamide, also known as ETC-1002, is a novel small molecule drug that has been developed for the treatment of dyslipidemia and cardiovascular diseases. Dyslipidemia is a condition characterized by abnormal levels of lipids (fats) in the blood, including high levels of LDL cholesterol (the "bad" cholesterol) and low levels of HDL cholesterol (the "good" cholesterol). Dyslipidemia is a major risk factor for the development of cardiovascular diseases such as heart attack and stroke.
Scientific Research Applications
Unconventional Clinical Applications of Co-trimoxazole
- Co-trimoxazole, a combination of trimethoprim and sulphamethoxazole, introduced in the late 1960s, has been used to treat various infectious diseases. Its effectiveness against numerous bacterial, fungal, and protozoal pathogens highlights the potential of similar compounds in addressing antibiotic resistance and exploring new therapeutic uses (E. Goldberg & J. Bishara, 2012).
Antiprotozoal Activity and Therapeutic Use
- Pentamidine isethionate, an aromatic diamidine with antiprotozoal activity, has been used to decrease mortality from Pneumocystis carinii pneumonia. Its comparison with co-trimoxazole in terms of efficacy and side effects provides insights into the development of safer and more effective therapeutic agents (K. Goa & D. Campoli-Richards, 1987).
Advances in Synthesized Phenothiazines
- Research on phenothiazine derivatives, including their antibacterial, antifungal, anticancer, antiviral, and anti-inflammatory properties, illustrates the diverse biological activities possible from structural modifications. This research suggests that similar compounds could be developed with targeted biological activities (K. Pluta, Beata Morak-Młodawska & M. Jeleń, 2011).
Amyloid Imaging in Alzheimer's Disease
- The development of amyloid imaging ligands for in vivo measurement in Alzheimer's disease patients' brains offers a breakthrough in early detection and evaluation of new therapies. This suggests potential research applications of similar compounds in the development of diagnostic tools for neurodegenerative diseases (A. Nordberg, 2007).
Novel Triazole Derivatives
- Triazole derivatives have shown a wide range of biological activities, indicating the potential for similar compounds to serve as new drugs for various diseases. The development and evaluation of novel triazoles for their anti-inflammatory, antimicrobial, antitumoral, and antiviral properties underscore the versatility and therapeutic potential of such compounds (V. Ferreira et al., 2013).
properties
IUPAC Name |
2-[(6-ethoxypyrimidine-4-carbonyl)amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O3S/c1-5-22-10-6-9(15-7-16-10)12(20)18-14-17-8(2)11(23-14)13(21)19(3)4/h6-7H,5H2,1-4H3,(H,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFCNETRMYGEDRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=NC(=C1)C(=O)NC2=NC(=C(S2)C(=O)N(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-methylbenzyl)-1-{3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}piperidine-4-carboxamide](/img/structure/B2511176.png)
![2-[5-chloro-2-(4-fluorophenyl)-1H-indol-3-yl]acetic Acid](/img/structure/B2511177.png)
![2-Methyl-5-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]-1,3,4-thiadiazole](/img/structure/B2511178.png)

![2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2511181.png)




![1-((2-amino-2-oxoethyl)thio)-N-cyclopentyl-4-methyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2511189.png)

![2-(2,5-dichlorothiophene-3-carboxamido)-N,6-dimethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2511192.png)

